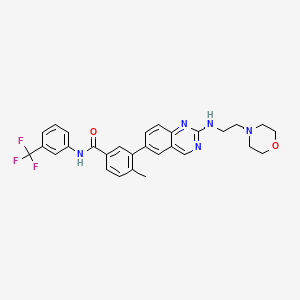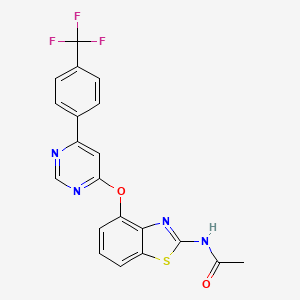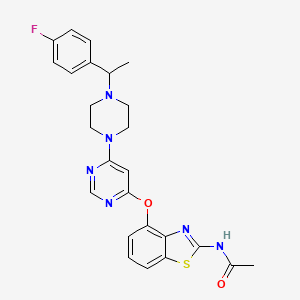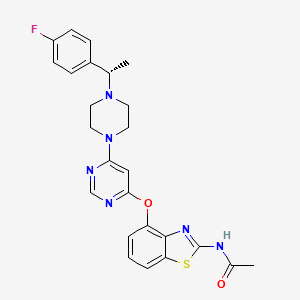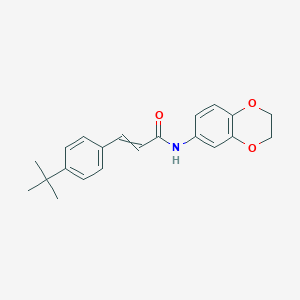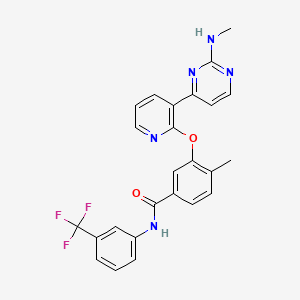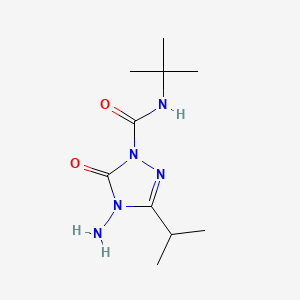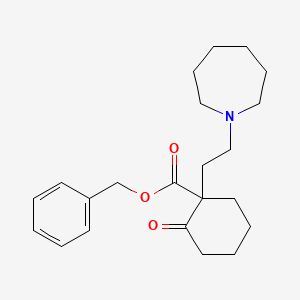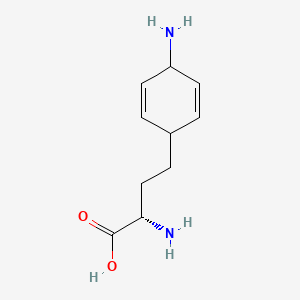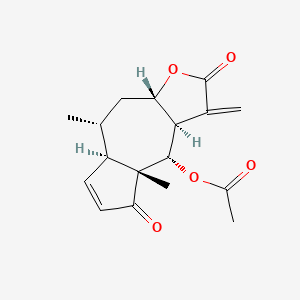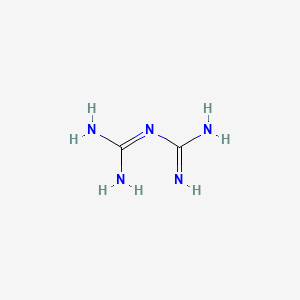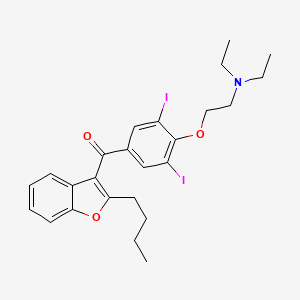
胺碘酮
描述
Amiodarone is a benzofuran derivative and a class III antiarrhythmic medication used to treat and prevent various types of cardiac dysrhythmias, including ventricular tachycardia, ventricular fibrillation, and atrial fibrillation . It was first synthesized in 1961 and has since become a valuable drug in cardiology due to its efficacy in managing life-threatening arrhythmias .
科学研究应用
胺碘酮具有广泛的科学研究应用:
作用机制
胺碘酮通过多种机制发挥其作用:
钾通道阻断: 胺碘酮阻断电压门控钾通道,延长心脏动作电位的复极化阶段.
钠和钙通道阻断: 它还抑制钠和钙通道,降低心脏组织的兴奋性和传导性.
肾上腺素受体拮抗作用: 胺碘酮部分拮抗α和β肾上腺素受体,有助于其抗心律失常作用.
生化分析
Biochemical Properties
Amiodarone plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily inhibits adrenergic stimulation, affecting alpha and beta receptors, and modulates sodium, potassium, and calcium channels . These interactions lead to prolonged action potentials and refractory periods in myocardial tissue, thereby reducing the excitability of cardiac cells . Amiodarone also interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which are involved in its metabolism .
Cellular Effects
Amiodarone exerts significant effects on various cell types and cellular processes. It influences cell function by blocking potassium channels, which prolongs repolarization and decreases the heart’s ability to respond to unwanted electrical stimuli . This action helps in stabilizing cardiac rhythm. Additionally, amiodarone affects cell signaling pathways, including those involving adrenergic receptors, and can alter gene expression related to cardiac function . It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of amiodarone involves multiple pathways. It blocks voltage-gated potassium channels, leading to prolonged repolarization of the cardiac action potential . Amiodarone also inhibits sodium and calcium channels, as well as alpha and beta adrenergic receptors . These actions collectively contribute to its antiarrhythmic effects. At the molecular level, amiodarone binds to these channels and receptors, inhibiting their activity and altering the electrical properties of cardiac cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amiodarone change over time. It has a long half-life, ranging from 25 to 100 days, leading to prolonged presence in the body . Amiodarone’s stability and degradation are influenced by its lipid solubility and accumulation in tissues such as fat and muscle . Long-term use can result in tissue accumulation, leading to potential toxic effects on organs like the lungs, liver, and thyroid . In vitro and in vivo studies have shown that amiodarone can cause cellular changes over extended periods, including alterations in cellular function and gene expression .
Dosage Effects in Animal Models
The effects of amiodarone vary with different dosages in animal models. At therapeutic doses, it effectively reduces the incidence of arrhythmias . At higher doses, amiodarone can cause toxic effects, including pulmonary toxicity, liver damage, and thyroid dysfunction . Studies in animal models have shown that the threshold for these adverse effects is dose-dependent, with higher doses leading to more severe toxicity .
Metabolic Pathways
Amiodarone is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . Its major metabolite, desethylamiodarone, also possesses antiarrhythmic properties . The drug’s metabolism involves complex pathways, including hepatic metabolism and biliary excretion . Amiodarone’s interaction with these metabolic pathways can affect the levels of various metabolites and influence metabolic flux .
Transport and Distribution
Amiodarone is highly lipid-soluble and is distributed widely within the body, accumulating in tissues such as fat, muscle, liver, lungs, and skin . It is transported within cells and tissues through binding to plasma proteins and interactions with transporters . The drug’s distribution is slow and extensive, requiring long loading periods to achieve therapeutic levels . Amiodarone’s accumulation in tissues can lead to prolonged effects and potential toxicity .
Subcellular Localization
Amiodarone’s subcellular localization is primarily within lysosomes, where it can induce phospholipidosis . This accumulation within lysosomes affects the drug’s activity and function, leading to cellular changes such as apoptosis and alterations in cellular signaling pathways . The drug’s localization is influenced by its lipid solubility and interactions with cellular membranes .
准备方法
合成路线和反应条件
胺碘酮是通过多步过程合成的,涉及几个关键反应:
起始原料: 合成从 2-羟基苯甲醛和 2-溴己酸开始.
2-丁基苯并呋喃的形成: 这些起始原料经历一系列反应,包括酰化、脱甲基化、碘化和醚化,形成 2-丁基苯并呋喃.
最后步骤: 然后将 2-丁基苯并呋喃进一步反应以生产胺碘酮盐酸盐.
工业生产方法
胺碘酮的工业生产涉及类似的合成路线,但针对大规模生产进行了优化。 该工艺旨在具有成本效益,具有高产率和最少的废物 .
化学反应分析
反应类型
胺碘酮经历各种化学反应,包括:
常用试剂和条件
氧化剂: 与胺碘酮反应中常用的氧化剂包括过氧化氢和高锰酸钾.
还原剂: 硼氢化钠等还原剂可用于还原反应.
取代反应: 碘和溴等卤化剂用于取代反应.
主要形成的产物
相似化合物的比较
胺碘酮通常与其他抗心律失常药物进行比较:
结论
胺碘酮是一种用途广泛且有效的抗心律失常药物,具有复杂的合成过程和多种作用机制。其独特的性质和广泛的应用范围使其成为科学研究和临床实践中宝贵的化合物。
属性
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKLHRQXLHMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022592 | |
| Record name | Amiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amiodarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Low, 4.76e-03 g/L | |
| Record name | Amiodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amiodarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amiodarone is considered a class III anti-arrhythmic drug. It blocks potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. As a result amiodarone increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes). Therefore, cardiac muscle cell excitability is reduced, preventing and treating abnormal heart rhythms. Unique from other members of the class III anti-arrhythmic drug class, amiodarone also interferes with the functioning of beta-adrenergic receptors, sodium channels, and calcium channels channels. These actions, at times, can lead to undesirable effects, such as hypotension, bradycardia, and Torsades de pointes (TdP). In addition to the above, amiodarone may increase activity of peroxisome proliferator-activated receptors, leading to steatogenic changes in the liver or other organs. Finally, amiodarone has been found to bind to the thyroid receptor due to its iodine content, potentially leading to amiodarone induced hypothyroidism or thyrotoxicosis. | |
| Record name | Amiodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1951-25-3 | |
| Record name | Amiodarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiodarone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amiodarone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RQ532IUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amiodarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



